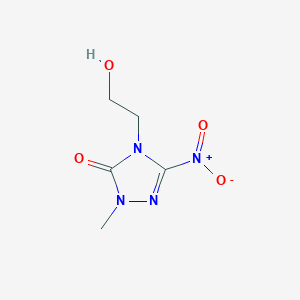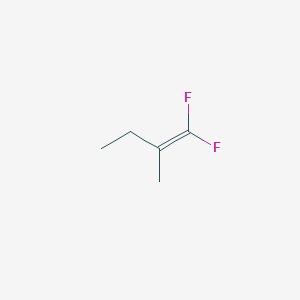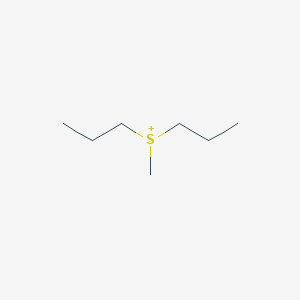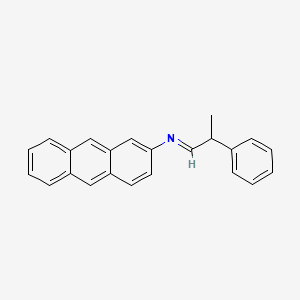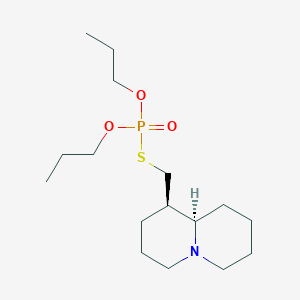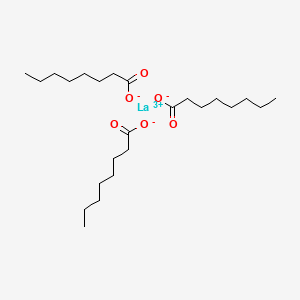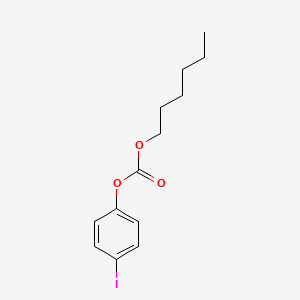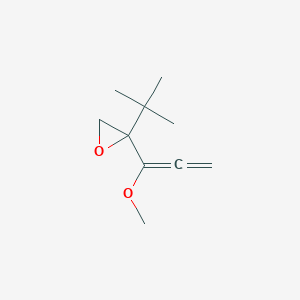
2-tert-Butyl-2-(1-methoxypropadienyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-2-(1-methoxypropadienyl)oxirane is an organic compound characterized by the presence of an oxirane ring, a tert-butyl group, and a methoxypropadienyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-2-(1-methoxypropadienyl)oxirane typically involves the reaction of tert-butyl alcohol with methoxypropadienyl derivatives under specific conditions. One common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the methoxypropadienyl compound to form the desired oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-2-(1-methoxypropadienyl)oxirane undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions include various substituted oxiranes, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-tert-Butyl-2-(1-methoxypropadienyl)oxirane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-tert-Butyl-2-(1-methoxypropadienyl)oxirane involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds and products. This reactivity is exploited in various synthetic and biological applications .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl alcohol: Shares the tert-butyl group but lacks the oxirane and methoxypropadienyl substituents.
tert-Butylthiol: Contains a tert-butyl group and a thiol group instead of the oxirane ring.
tert-Butyl isocyanide: Features a tert-butyl group and an isocyanide group, differing significantly in reactivity and applications.
Properties
CAS No. |
61186-75-2 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
InChI |
InChI=1S/C10H16O2/c1-6-8(11-5)10(7-12-10)9(2,3)4/h1,7H2,2-5H3 |
InChI Key |
PCQIKIRNXNPDNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(CO1)C(=C=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


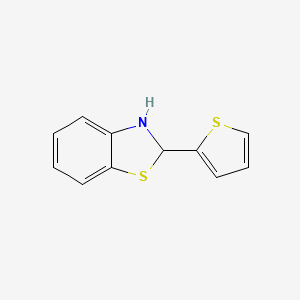
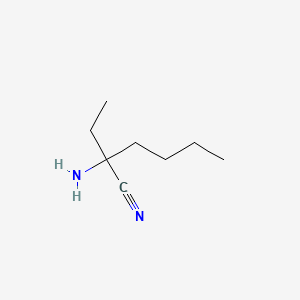
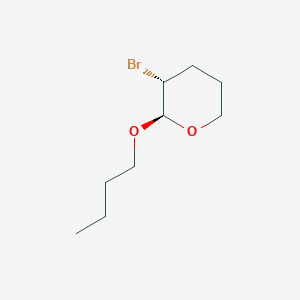
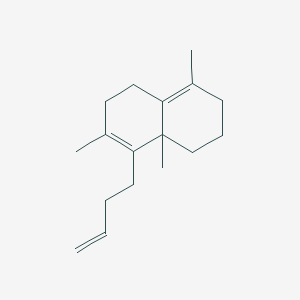
![1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene](/img/structure/B14600977.png)
![[1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one](/img/structure/B14600992.png)
